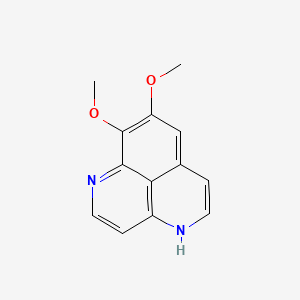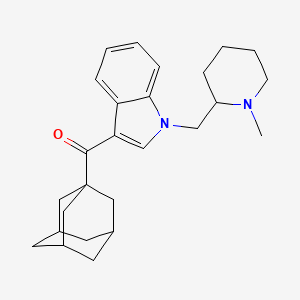
金刚烷-1-基(1-((1-甲基哌啶-2-基)甲基)-1H-吲哚-3-基)甲酮
概述
描述
AM1248 是一种合成化合物,作为大麻素受体 CB1 和 CB2 的中等效力激动剂。它属于氨基烷基吲哚类物质,并因其对内源性大麻素系统潜在的影响而被研究。 该化合物以其独特的结构而闻名,该结构包括一个金刚烷酰基和一个在吲哚 1 位上的 N-甲基哌啶-2-基甲基取代基 .
科学研究应用
AM1248 已被用于各种科学研究应用中,包括:
化学: 研究大麻素受体激动剂的结构-活性关系。
生物学: 研究大麻素受体激活对细胞过程的影响。
医学: 探索大麻素受体激动剂在治疗疼痛、炎症和神经系统疾病等疾病中的潜在治疗应用。
作用机制
AM1248 通过作为大麻素受体 CB1 和 CB2 的激动剂发挥其作用。这些受体是内源性大麻素系统的一部分,该系统在各种生理过程中发挥作用,包括情绪、知觉和疼痛知觉。 AM1248 激活这些受体导致细胞信号通路发生改变,从而产生观察到的影响 .
生化分析
Biochemical Properties
Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone interacts with cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system . These receptors are G-protein coupled receptors that play a crucial role in various physiological processes. The compound binds to these receptors, mimicking the effects of endocannabinoids, which are naturally occurring compounds in the body. This interaction can influence neurotransmitter release, immune response, and other cellular functions.
Cellular Effects
Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone has been shown to affect various cell types and cellular processes. By binding to CB1 and CB2 receptors, it can modulate cell signaling pathways, gene expression, and cellular metabolism . For instance, activation of CB1 receptors in neurons can lead to changes in neurotransmitter release, affecting synaptic plasticity and potentially influencing behavior and cognition. In immune cells, CB2 receptor activation can modulate cytokine release and immune response.
Molecular Mechanism
The molecular mechanism of action of Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone involves its binding to cannabinoid receptors CB1 and CB2 . Upon binding, the compound activates these receptors, leading to the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channels. This results in altered cellular signaling and changes in gene expression. The compound’s structure, particularly the adamantyl group, contributes to its binding affinity and selectivity for these receptors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in receptor expression and cellular adaptation.
Dosage Effects in Animal Models
The effects of Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone vary with different dosages in animal models. At lower doses, the compound can produce therapeutic effects, such as pain relief and anti-inflammatory effects . At higher doses, it can cause adverse effects, including toxicity and behavioral changes. Studies have identified threshold effects, where the compound’s efficacy plateaus or adverse effects become more pronounced.
Metabolic Pathways
Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone is metabolized through various pathways in the body. Enzymes such as cytochrome P450 play a role in its metabolism, leading to the formation of metabolites that can be further processed or excreted . The compound’s interaction with metabolic enzymes can influence its bioavailability and duration of action.
Transport and Distribution
Within cells and tissues, Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone is transported and distributed through various mechanisms. Transporters and binding proteins can facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s lipophilic nature allows it to cross the blood-brain barrier, influencing its effects on the central nervous system.
Subcellular Localization
The subcellular localization of Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with receptors and other biomolecules, modulating its overall effects.
准备方法
合成路线和反应条件
AM1248 的合成涉及用金刚烷酰基取代许多吲哚衍生大麻素配体中发现的 3-(1-萘酰基) 基团。 这种取代通常赋予显著的 CB2 选择性,同时在吲哚 1 位使用 N-甲基哌啶-2-基甲基取代时保持合理的 CB1 亲和力和选择性 .
工业生产方法
化学反应分析
反应类型
AM1248 会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成各种氧化产物。
还原: 还原反应可以修饰 AM1248 中存在的官能团。
常用试剂和条件
用于涉及 AM1248 的反应的常用试剂包括:
氧化剂: 如高锰酸钾或三氧化铬。
还原剂: 如氢化铝锂或硼氢化钠。
取代试剂: 包括卤化剂和亲核试剂.
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能导致形成各种氧化衍生物,而取代反应可以产生一系列取代的吲哚衍生物 .
相似化合物的比较
类似化合物
与 AM1248 类似的化合物包括:
1-戊基-3-(1-金刚烷酰基)吲哚: 另一种具有类似结构特征的合成大麻素。
AM-679: 2011 年在匈牙利发现的一种相关合成大麻素。
A-834,735: 另一种具有结构相似性的 cannabinoid receptor 激动剂.
独特性
AM1248 的独特性在于其特定的取代模式,包括一个金刚烷酰基和一个在吲哚 1 位上的 N-甲基哌啶-2-基甲基取代基。 这种独特的结构赋予大麻素受体 CB1 和 CB2 特定的选择性和亲和力,使其成为研究内源性大麻素系统的一个有价值的化合物 .
属性
IUPAC Name |
1-adamantyl-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O/c1-27-9-5-4-6-21(27)16-28-17-23(22-7-2-3-8-24(22)28)25(29)26-13-18-10-19(14-26)12-20(11-18)15-26/h2-3,7-8,17-21H,4-6,9-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRECAXBHMULNJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017326 | |
| Record name | 1-((N-Methylpiperidin-2-yl)methyl)-3-(adamant-1-oyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335160-66-2 | |
| Record name | 1-[(N-Methyl-2-piperidinyl)methyl]-3-(1-adamantanecarbonyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335160-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM-1248 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335160662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((N-Methylpiperidin-2-yl)methyl)-3-(adamant-1-oyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AM-1248 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EX9HEF4HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one](/img/structure/B1664735.png)
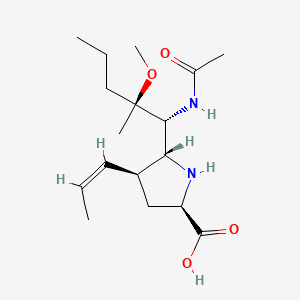
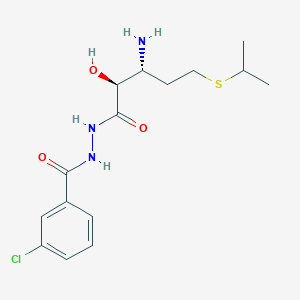

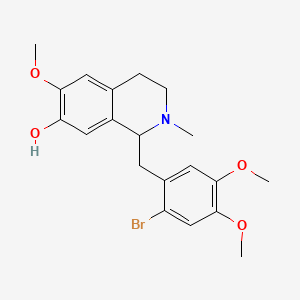
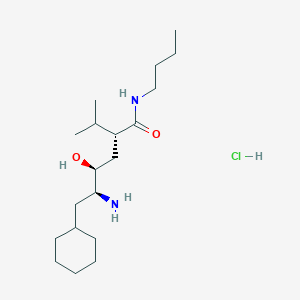
![N-{1-Benzyl-(2R,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1664747.png)

![(2E,4E,6E)-7-[(2R,3R,5R)-3-Hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1664751.png)

![(2S)-2-[(2R,5S,6S)-6-[(2E,4S,6E)-4,6-dimethyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[(3R,6S,9R,16S,17S,20R,23S)-7-hydroxy-20-[(1S)-1-hydroxyethyl]-3,4,6-trimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide](/img/structure/B1664753.png)
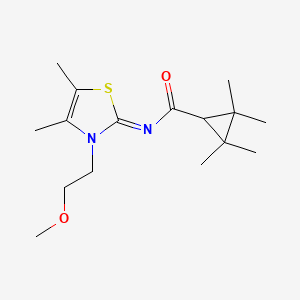
![5-(azepan-1-yl)-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664755.png)
